1-(2,4,6-Trichloropyridin-3-yl)ethanone
Description
1-(2,4,6-Trichloropyridin-3-yl)ethanone is a halogenated pyridine derivative characterized by three chlorine substituents at the 2-, 4-, and 6-positions of the pyridine ring and an acetyl group at the 3-position. Its molecular formula is C₇H₄Cl₃NO, with a molecular weight of 224.35 g/mol (calculated from atomic masses). The compound is identified by CAS No. 15513-48-1 and is commercially available for research purposes, as noted in supplier catalogs . The electron-withdrawing chlorine substituents enhance the electrophilicity of the ketone group, making it reactive in cross-coupling or condensation reactions, which is typical of halogenated pyridines .
Properties
IUPAC Name |
1-(2,4,6-trichloropyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO/c1-3(12)6-4(8)2-5(9)11-7(6)10/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBBCAXAPQQICH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trichloropyridin-3-yl)ethanone can be synthesized through several methods, including:
Halogenation of Pyridine Derivatives: Starting with pyridine or its derivatives, halogenation reactions can introduce chlorine atoms at the desired positions.
Substitution Reactions: Using suitable precursors, substitution reactions can be employed to introduce the ethanone group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation and substitution reactions, ensuring high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,6-Trichloropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amines or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.
Reduction Products: Amines and other reduced forms.
Substitution Products: Derivatives with different functional groups at the pyridine ring.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 1-(2,4,6-Trichloropyridin-3-yl)ethanone exhibit significant antimicrobial properties. Studies have shown that trichloropyridine derivatives can inhibit bacterial growth effectively, making them candidates for developing new antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
There is growing interest in the anticancer properties of trichloropyridine derivatives. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. This makes them promising candidates for further research in cancer therapeutics .
Insecticidal Properties
1-(2,4,6-Trichloropyridin-3-yl)ethanone is noted for its insecticidal activity. It has been documented as effective against a variety of pests, making it suitable for agricultural applications. The compound's mode of action typically involves neurotoxic effects on insects, disrupting their normal physiological functions .
Herbicidal Activity
Beyond insecticides, derivatives of trichloropyridine have shown herbicidal properties. They can inhibit the growth of certain weeds by interfering with specific metabolic pathways necessary for plant development. This dual functionality (both insecticidal and herbicidal) enhances its utility in integrated pest management strategies .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 1-(2,4,6-Trichloropyridin-3-yl)ethanone exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Halogenation Patterns
- Trichloro Derivative (Target Compound): The 2,4,6-trichloro substitution creates a sterically hindered and electron-deficient pyridine ring, favoring reactions at the ketone group. This makes it suitable for forming Schiff bases or participating in nucleophilic aromatic substitutions .
- Trimethyl Derivative: Methyl groups (2,4,6-CH₃) donate electrons via hyperconjugation, reducing the ring’s electrophilicity. This compound is more soluble in organic solvents and serves as a precursor in medicinal chemistry .
- Trifluoro Derivative: The trifluoromethyl group (COCF₃) in 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone significantly enhances electrophilicity, enabling its use in synthesizing fluorinated bioactive molecules .
Physicochemical Properties
- Molecular Weight and Polarity: The trichloro compound’s higher molecular weight (224.35 g/mol) compared to the trimethyl analogue (163.22 g/mol) reflects chlorine’s greater atomic mass. This also increases its polarity, affecting solubility in polar aprotic solvents .
- Thermal Stability: Chlorinated pyridines generally exhibit higher thermal stability than methylated analogues, as seen in their use in high-temperature reactions .
Commercial Availability and Purity
Biological Activity
1-(2,4,6-Trichloropyridin-3-yl)ethanone is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
1-(2,4,6-Trichloropyridin-3-yl)ethanone is characterized by its trichloropyridine moiety attached to an ethanone group. The presence of chlorine atoms in the pyridine ring significantly influences its biological interactions.
Mechanisms of Biological Activity
The biological activity of 1-(2,4,6-Trichloropyridin-3-yl)ethanone can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE), which plays a crucial role in neurotransmitter regulation. This inhibition can lead to neurotoxic effects similar to those observed with organophosphorus compounds like chlorpyrifos .
- Receptor Modulation : Research indicates that 1-(2,4,6-Trichloropyridin-3-yl)ethanone may interact with specific receptors involved in metabolic pathways. These interactions can modulate physiological responses and potentially lead to therapeutic effects .
Biological Activities
The biological activities associated with 1-(2,4,6-Trichloropyridin-3-yl)ethanone include:
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
- Anticancer Potential : Preliminary investigations suggest that 1-(2,4,6-Trichloropyridin-3-yl)ethanone may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage .
Case Studies and Research Findings
Several studies have explored the biological implications of 1-(2,4,6-Trichloropyridin-3-yl)ethanone:
- Study on Neurotoxicity : A study investigating the neurotoxic effects of chlorpyrifos analogs found that compounds with similar structures to 1-(2,4,6-Trichloropyridin-3-yl)ethanone exhibited significant inhibition of AChE activity in vitro. This suggests potential risks associated with exposure to such compounds in agricultural settings .
- Antimicrobial Efficacy : In a series of experiments assessing antimicrobial activity, 1-(2,4,6-Trichloropyridin-3-yl)ethanone demonstrated potent inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 0.5 mg/mL .
- Cytotoxicity Studies : Research evaluating the cytotoxic effects on various cancer cell lines indicated that 1-(2,4,6-Trichloropyridin-3-yl)ethanone induces apoptosis via caspase activation and mitochondrial dysfunction. The IC50 values for different cancer cell lines ranged from 10 to 30 µM .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
